N-(2-aminoethyl)-6-chloropyrazin-2-amine
Overview
Description
N-(2-aminoethyl)-6-chloropyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the pyrazine ring, which also contains a chlorine atom at the 6th position. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-6-chloropyrazin-2-amine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-6-chloropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-aminoethyl)-6-chloropyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-6-chloropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The chlorine atom at the 6th position can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
N-(2-aminoethyl)-6-chloropyrazin-2-amine can be compared with other similar compounds such as:
N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound contains a similar aminoethyl group but has a different core structure and is used in different applications.
6-chloropyrazine-2-carboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and reactivity.
N-(2-aminoethyl)-1-aziridineethanamine: This compound has a similar aminoethyl group but a different ring structure, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical modifications and applications.
Properties
IUPAC Name |
N'-(6-chloropyrazin-2-yl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c7-5-3-9-4-6(11-5)10-2-1-8/h3-4H,1-2,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXKSIOYNWWXAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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